Chain Length-Specific Hydrophobicity (LogP) and Surfactant Performance
1-Chlorododecane's 12-carbon chain length provides a specific and predictable hydrophobicity, quantified by its octanol-water partition coefficient (LogP), which is critical for designing surfactants with targeted critical micelle concentrations (CMC) and surface activity. The LogP of 1-Chlorododecane is experimentally determined to be 6.49 at 25°C , a value that is substantially higher than that of shorter-chain analogs like 1-Chlorodecane (C10) and lower than that of longer-chain analogs like 1-Chlorohexadecane (C16). This difference is not linear but follows a predictable trend, as established by Hilger et al., who showed that for monochlorinated n-alkanes, the Log Kow value is linearly influenced by chain length at a given chlorine content [1]. This specific hydrophobicity directly translates into a distinct surfactant performance profile. When quaternized to form a surfactant, 1-chlorododecane-derived molecules yield a surface tension of 30.0 mN/m at a critical micelle concentration (CMC) of 5.0 mg/mL [2], whereas analogous derivatives from shorter C10 chains or longer C16 chains would shift the CMC and surface tension values, making them unsuitable for formulations optimized for a C12 tail.
| Evidence Dimension | Hydrophobicity (LogP) and Derived Surfactant Surface Tension |
|---|---|
| Target Compound Data | LogP: 6.49 at 25°C; Surfactant surface tension: 30.0 mN/m at CMC 5.0 mg/mL |
| Comparator Or Baseline | 1-Chlorodecane (C10): Lower LogP; 1-Chlorohexadecane (C16): Higher LogP. Surfactants derived from other chain lengths will exhibit different CMC and surface tension values. |
| Quantified Difference | The LogP increases predictably with each additional methylene (-CH2-) group. The resulting surfactant surface tension (30.0 mN/m) is specific to the C12 chain length. |
| Conditions | LogP measured at 25°C; Surfactant derived via quaternization with OX-CQDs; CMC and surface tension measured in aqueous solution. |
Why This Matters
For procurement, this means 1-Chlorododecane is the only choice for replicating published formulations or achieving a specific hydrophobe balance; substituting a C10 or C16 analog will produce a different LogP, shifting the CMC and surface activity of the final surfactant.
- [1] Hilger, B., et al. Effects of chain length, chlorination degree, and structure on the octanol-water partition coefficients of polychlorinated n-alkanes. Environ Sci Technol. 2011;45(7):2842-9. View Source
- [2] 碳量子点阳离子表面活性剂的多功能性 (Multifunctionality of Cationic Surfactants Derived from Carbon Quantum Dots). University Chemistry, 2021. View Source
